Hex-3-ene-2,5-diol
Description
Hex-3-ene-2,5-diol (IUPAC name: (3E)-3-hexene-2,5-diol) is a linear aliphatic diol containing a conjugated double bond and two hydroxyl groups at positions 2 and 4. Key properties include:
- Molecular formula: C₆H₁₂O₂
- Molecular weight: 116.16 g/mol
- Stereochemistry: Trans (E) configuration at the C3 double bond .
- CAS Registry Number: 7319-23-5
- Structural features: A six-carbon chain with hydroxyl groups at positions 2 and 5 and a double bond between C3 and C2. The compound exists in equilibrium with its tautomer, 3-hexyne-2,5-diol, under certain conditions .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
hex-3-ene-2,5-diol |
InChI |
InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3 |
InChI Key |
AQSWYJHDAKIVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- This compound vs. 3-Hexyne-2,5-diol : The alkyne analog lacks a double bond but introduces a triple bond, increasing electron deficiency and reactivity (e.g., susceptibility to hydrogenation or cycloadditions) .
- Aromatic vs. This structural difference correlates with its pharmacological activity, such as binding to EGFR (-9.1 kcal/mol affinity) and SRC (-10.1 kcal/mol) .
- Sulfur-Containing Diols : 1,4-Dithiane-2,5-diol’s sulfur atoms increase polarity and chelation capacity compared to this compound, making it suitable for metal coordination chemistry .
- Branched vs. Linear Diols : 2-Ethyl-1,3-hexanediol’s branching reduces symmetry and crystallinity, lowering melting points relative to linear diols like this compound .
Key Findings:
- Pharmacological Potential: The phenanthrene-derived diol exhibits stronger binding to cancer-related targets (e.g., EGFR, SRC) than this compound, which lacks aromaticity for such interactions .
- Industrial Utility : this compound’s linear structure and hydroxyl groups make it a candidate for biodegradable polymers, whereas 2-Ethyl-1,3-hexanediol’s branching enhances compatibility with hydrophobic matrices .
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